Einecs 256-391-5
Description
Contextualization within Chemical Nomenclature and Regulatory Frameworks
The naming and regulation of chemical substances are critical for ensuring safety and facilitating trade and research. EINECS 256-391-5 is situated within a comprehensive European regulatory landscape.
The designation "this compound" itself signifies the compound's inclusion in the European Inventory of Existing Commercial Chemical Substances. nih.gov EINECS is a list of chemical substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981. This inventory was established to distinguish between "existing" and "new" substances for the purpose of chemical control legislation.
Substances listed in EINECS are considered "phase-in substances" under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006. europa.eu This status means that the substance was already on the market before REACH came into force on June 1, 2007, and is therefore subject to a transitional regime for registration. europa.eu Companies that manufacture or import phase-in substances in certain quantities are required to register them with the European Chemicals Agency (ECHA), providing data on their properties and uses. europa.eu
Significance of the Chemical Class and Structural Motifs for Academic Inquiry
The unique molecular architecture of Penicillin G sulfoxide (B87167) makes it a subject of considerable interest in academic research, particularly in the fields of organic synthesis and heterocyclic chemistry.
The bicyclo[4.2.0]octane core is a defining feature of the penicillin family and is crucial to its biological activity. acs.orgnih.gov This strained ring system is a key target in synthetic organic chemistry. The fusion of a four-membered β-lactam ring to a five-membered thiazolidine (B150603) ring creates significant ring strain, which is fundamental to the mechanism of action of penicillin antibiotics. nih.gov The synthesis of this bicyclic core and its derivatives is a continuing area of research, with studies exploring new methods for its construction and modification. acs.orgrsc.org The development of synthetic routes to novel bicyclo[4.2.0]octane systems is driven by the search for new antibiotics with improved properties. rsc.org
The presence of both sulfur (thia) and nitrogen (aza) atoms within the bicyclic framework places Penicillin G sulfoxide firmly in the domain of heterocyclic chemistry. nih.gov Thia-azabicyclo systems are a prominent feature of many biologically active compounds. The specific arrangement in penicillins, a 4-thia-1-azabicyclo[3.2.0]heptane skeleton, is a well-studied heterocyclic system. nih.gov The oxidation of the sulfur atom to a sulfoxide, as in the title compound, introduces an additional stereocenter and modifies the electronic and steric properties of the molecule, which can influence its reactivity and biological interactions. researchgate.net
Stereochemical Considerations in 1-Methyltrimethylene Dimethacrylate
Contrary to the initially provided and irrelevant (6R,7R) configuration, the stereochemistry of 1-methyltrimethylene dimethacrylate centers around a single chiral carbon atom at the third position of the butane (B89635) chain. This results in the existence of two enantiomers: (R)-1-methyltrimethylene dimethacrylate and (S)-1-methyltrimethylene dimethacrylate.
Overview of Academic Research Trajectories for Complex Organic Compounds
The academic research landscape for a monomer like 1-methyltrimethylene dimethacrylate differs significantly from that of a complex pharmaceutical compound. Research efforts are primarily concentrated within the field of polymer chemistry and materials science.
Key research trajectories include:
Polymer Synthesis and Characterization: A significant body of research focuses on the polymerization of 1-methyltrimethylene dimethacrylate, both as a homopolymer and, more commonly, as a copolymer with other monomers like methyl methacrylate (B99206) (MMA). nih.govenpress-publisher.commdpi.com Studies investigate how the inclusion of this cross-linking agent affects the mechanical properties, thermal stability, and solvent resistance of the resulting polymer network. tandfonline.com
Biomedical Applications: Due to its biocompatibility and ability to form durable cross-linked polymers, 1-methyltrimethylene dimethacrylate is extensively studied for use in dental resins, bone cements, and other medical devices. nih.gov Research in this area aims to optimize polymer formulations to achieve desired properties such as high strength, low shrinkage, and biocompatibility.
Advanced Materials Development: Ongoing research explores the use of 1-methyltrimethylene dimethacrylate in the development of advanced materials. This includes its incorporation into hydrogels, stimuli-responsive polymers, and composites for a variety of applications, from soft robotics to drug delivery systems. The development of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has allowed for more precise control over the architecture of polymers containing this and other methacrylate monomers. nih.gov
Interactive Data Table: Physical and Chemical Properties of 1-Methyltrimethylene Dimethacrylate
| Property | Value |
| Molecular Weight | 226.27 g/mol nih.gov |
| Appearance | Straw colored liquid with a slightly disagreeable odor haz-map.com |
| Density | Approximately 1.011 g/cm³ at 25°C nih.gov |
| Boiling Point | 110 °C at 3 mmHg nih.gov |
| Refractive Index | Approximately 1.4502 at 25°C nih.gov |
Structure
2D Structure
Properties
CAS No. |
49586-46-1 |
|---|---|
Molecular Formula |
C16H16N2O5S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(6R,7R)-3-methyl-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O5S/c1-9-8-24(23)15-12(14(20)18(15)13(9)16(21)22)17-11(19)7-10-5-3-2-4-6-10/h2-6,12,15H,7-8H2,1H3,(H,17,19)(H,21,22)/t12-,15-,24?/m1/s1 |
InChI Key |
PHIMLNXVWFHTLQ-LCCRGGACSA-N |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)S(=O)C1)C(=O)O |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CC=C3)S(=O)C1)C(=O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)S(=O)C1)C(=O)O |
Other CAS No. |
49586-46-1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Studies of 6r,7r 3 Methyl 5,8 Dioxo 7 2 Phenylacetyl Amino 5λ⁴ Thia 1 Azabicyclo 4.2.0 Oct 2 Ene 2 Carboxylic Acid
Investigation of Novel Synthetic Routes for the Compound
The synthesis of complex β-lactam structures like EINECS 256-391-5 requires precise control over chemical reactions to ensure the correct arrangement of atoms and the integrity of the strained ring system. Research in the broader field of cephalosporin (B10832234) synthesis provides a framework for understanding potential routes to this specific sulfoxide (B87167).
Chemo- and Regioselective Synthesis Strategies
The synthesis of cephalosporin analogues often involves multi-step processes where chemo- and regioselectivity are paramount. For a molecule like the title compound, a key challenge is the selective oxidation of the sulfur atom in the dihydrothiazine ring without affecting other sensitive functional groups. A patent for a related compound describes a process where a (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene derivative is treated with peracetic acid at low temperatures (not exceeding 10°C) to achieve selective oxidation to the sulfoxide. google.com This method highlights a common strategy for achieving chemoselectivity.
Regioselectivity is crucial when modifying the cephalosporin core. For instance, in the synthesis of 3-substituted cephalosporins, reactions at the C-3 position are often desired without promoting isomerization of the double bond within the six-membered ring. researchgate.net One effective method involves the use of 3-trifloxycephems, which undergo addition-elimination reactions with organocuprates to form new carbon-carbon bonds specifically at the C-3 position. researchgate.net This approach prevents the undesired Δ2-isomer formation, a common side reaction in cephalosporin chemistry. researchgate.net
Stereoselective and Enantioselective Approaches
The biological activity of β-lactam antibiotics is critically dependent on their stereochemistry, particularly at the C-6 and C-7 positions of the bicyclic system. The "(6R,7R)" designation for this compound is essential. Synthetic strategies for related P-chirogenic phosphine (B1218219) oxides have utilized chiral auxiliaries, such as (1S,2S)-2-aminocyclohexanol, to direct the stereochemical outcome of reactions. nih.gov This method involves a highly diastereoselective formation of an oxazaphospholidine oxide, followed by a ring-opening step that proceeds with a predictable inversion of configuration at the phosphorus atom. nih.gov
Enzymatic resolutions are another powerful tool for achieving high enantioselectivity. Lipases, for example, can preferentially catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer untouched. mdpi.com The efficiency of such resolutions is often very high and can be applied to separate enantiomers of key synthetic intermediates. mdpi.com
Application of Green Chemistry Principles in Synthetic Route Design and Optimization
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. numberanalytics.com Key goals include preventing waste, maximizing atom economy, and using safer solvents and auxiliaries. numberanalytics.com In the context of β-lactam antibiotic production, significant strides have been made. For example, the traditional, multi-step chemical conversion of Penicillin G to its nucleus, 6-aminopenicillanic acid (6-APA), which generates significant waste, has been largely replaced by a one-step enzymatic process. researchgate.net
Table 1: Comparison of Traditional vs. Green Process for Cephalosporin Intermediate Purification
| Parameter | Traditional Process (Chromatography) | Gen 2 Green Process (Crystallization) | Percentage Improvement |
| Process Mass Index | High | Reduced by 75% | 75% |
| Raw Material Costs | Standard | Reduced by 50% | 50% |
| Overall Yield | Lower | Increased by >50% | >50% |
| Water Usage | High | Reduced by ~3.7M gal/year | Significant |
| Carbon Footprint | Standard | Reduced by 50% | 50% |
Data derived from the manufacturing process of ceftolozane (B606591) sulfate. epa.gov
Process Optimization and Scalability Studies for Industrial Production of the Compound
The industrial production of cephalosporins typically begins with the fermentation of Cephalosporin C (CPC) by the fungus Acremonium chrysogenum. researchgate.netnih.gov Extensive research has focused on optimizing this fermentation process to maximize yield. Statistical experimental designs, like the Box-Behnken design, have been used to fine-tune environmental parameters. nih.gov One study found that optimizing the pH, incubation period, and inoculum size led to a 4.43-fold increase in CPC production. nih.gov
Further process optimization involves the mode of fermentation. Fed-batch processes have been shown to be more efficient than simple batch processes for CPC production, with the flow rate of the supplementary feed being a critical parameter for maximizing antibiotic yield. researchgate.net Scalability from laboratory to industrial bioreactors requires careful management of parameters like dissolved oxygen, which can significantly impact productivity. researchgate.net
Table 2: Optimized Parameters for Cephalosporin C Production via Solid State Fermentation
| Parameter | Optimized Value |
| Substrate | Wheat Rawa |
| Additives | 1% w/w Soluble Starch, 1% w/w Yeast Extract |
| Incubation Period | 5 days |
| Incubation Temperature | 30°C |
| pH | 6.5 |
| Moisture Content | 80% |
Data from a study optimizing CPC production from Acremonium chrysogenum. researchgate.netelsevier.com
Exploration of Chemical Derivatization and Analog Development
The development of new antibiotic analogs through chemical derivatization is a cornerstone of pharmaceutical research, aimed at improving efficacy, broadening the spectrum of activity, or overcoming resistance mechanisms.
Modifications of the Phenylacetylamino Moiety
The side chain at the C-7 position of the cephem nucleus, which is a phenylacetylamino group in this compound, is a primary target for modification. This side chain, often designated as the R1 side chain, is a major determinant of the antibiotic's spectrum of activity and is also implicated in cross-reactivity with penicillins. nih.govresearchgate.net Many first and second-generation cephalosporins share a similar R1 side chain with aminopenicillins, which can lead to allergic cross-reactivity. nih.govresearchgate.net
Synthetic efforts often involve creating novel side chains to attach to the 7-aminocephalosporanic acid (7-ACA) or a related nucleus. For example, research has described the synthesis of new cephalosporin analogs by introducing different groups like methyl, propyl, benzyl, and phenoxy at this position. researchgate.net These modifications can dramatically alter the biological properties of the resulting molecule. The development of ceftazidime, which has a unique R1 side chain compared to other cephalosporins like cefuroxime (B34974) and ceftriaxone, demonstrates the impact of such modifications on the antibiotic's profile. nih.gov The synthesis of these derivatives typically involves the acylation of the C-7 amino group of the cephalosporin nucleus with a desired carboxylic acid derivative. researchgate.net
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety at the C-2 position of the cephalosporin core is a critical determinant of its biological activity, playing a crucial role in the binding to penicillin-binding proteins (PBPs). rsc.orgacs.org Its functionalization is a key strategy in the development of prodrugs and in modifying the pharmacokinetic properties of the parent antibiotic.
One established method to achieve functionalization involves the initial protection of the carboxylic acid group to prevent undesirable side reactions, such as lactonization, where the C-2 carboxyl group reacts with a C-3 substituent. google.com A patented process describes the treatment of a 3-hydroxymethyl Δ³-cephalosporin with an organic base, such as a tertiary amine or a quaternary ammonium (B1175870) hydroxide. This forms an ionic bond with the carboxylate, which is then followed by acylation of the 3-hydroxymethyl group in a non-aqueous organic solvent. google.com This approach circumvents the need for a large excess of the acylating agent and minimizes side reactions. google.com
The synthesis of ester prodrugs is another common functionalization strategy. For instance, aminoacyloxymethyl esters of cephalosporins have been synthesized to enhance oral absorption. chemicalbook.com While these specific examples may not directly involve (6R,7R)-3-methyl-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, the underlying principles of esterification are broadly applicable.
The significance of the carboxyl group extends to its interaction with β-lactamases, the enzymes responsible for antibiotic resistance. Molecular modeling studies have shown that specific amino acid residues within the active site of class C β-lactamases, such as Thr316, Ser318, and Asn346, interact with the carboxyl group of cephalosporins. nih.gov This highlights that any modification to this group must be carefully considered to maintain the desired biological activity.
Alterations to the Thia- and Azabicyclo Ring System
Modifications to the 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system are a cornerstone of cephalosporin research, aiming to enhance stability, broaden the spectrum of activity, and overcome resistance mechanisms.
A notable alteration involves the synthesis of spirocyclic cephalosporin analogs. ed.ac.uk This is achieved through a Michael-type addition to the dihydrothiazine ring. In a reported method, the coupling of various catechols under mildly basic conditions (K2CO3 in DMF) leads to the stereoselective formation of spiro-cephalosporins. ed.ac.uk This introduces a three-dimensional structure that can enhance interactions with target proteins. ed.ac.uk
Functionalization at the C-3 position of the cephalosporin core is another extensively studied area. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to introduce a wide variety of substituents. rsc.org This methodology has demonstrated good functional-group tolerance, allowing for the synthesis of diverse cephalosporin scaffolds. rsc.org
Furthermore, the sulfur atom in the dihydrothiazine ring can be oxidized to a sulfoxide. The resulting cephem (S)-1-oxides can undergo further reactions. For example, treatment with triethylamine (B128534) and an alkyl chloroformate can lead to the formation of 2α- and 2β-carbonates, demonstrating a Pummerer-type rearrangement. electronicsandbooks.com
Synthesis of Structural Analogs for Mechanistic Probing in Academic Research
The synthesis of structural analogs is fundamental to understanding the mechanism of action of cephalosporins and for developing novel therapeutic agents. These analogs are often designed as molecular probes to investigate interactions with biological targets.
One approach involves the attachment of chemical tethers to the cephalosporin scaffold. nih.govrsc.orgrsc.org These tethers can be used for site-selective conjugation to surfaces or other molecules, facilitating the study of interactions with PBPs and β-lactamases. nih.govrsc.org For example, cephalexin (B21000) analogs have been prepared with tethers that allow for their immobilization, and subsequent studies have shown that these immobilized drugs are still recognized by their target proteins. rsc.orgrsc.org
Another strategy focuses on creating cephalosporin-based inhibitors of resistance enzymes. Novel cephalosporin-thiol conjugates have been synthesized to act as prodrugs that deliver thiol-based inhibitors to metallo-β-lactamases (MBLs). acs.org These conjugates have shown potent inhibition of certain MBLs and can restore the activity of other β-lactam antibiotics. acs.org
Theoretical and Computational Chemistry of 6r,7r 3 Methyl 5,8 Dioxo 7 2 Phenylacetyl Amino 5λ⁴ Thia 1 Azabicyclo 4.2.0 Oct 2 Ene 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. rsc.org For a molecule like a cephalosporin (B10832234) sulfoxide (B87167), these calculations provide fundamental insights into its stability, the nature of its chemical bonds, and the most probable sites for chemical reactions.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.
The electronic density distribution would be concentrated around the most electronegative atoms: the oxygen atoms of the carbonyl groups, the sulfoxide group, and the carboxylic acid. The HOMO is expected to be localized primarily on the fused ring system, particularly involving the electron-rich sulfur atom of the sulfoxide and the nitrogen of the β-lactam ring. The LUMO, conversely, would likely be centered on the carbonyl carbon of the β-lactam ring, a characteristic feature that makes this site susceptible to nucleophilic attack, the key step in the mechanism of action of β-lactam antibiotics. nih.gov
Illustrative Molecular Orbital Data This table presents hypothetical data to illustrate the expected output of a quantum chemical calculation for the target molecule. Actual values would require specific computation.
| Molecular Orbital | Calculated Energy (eV) | Primary Character and Location |
|---|---|---|
| HOMO-1 | -7.2 | π-orbital on the phenylacetyl side chain |
| HOMO | -6.5 | p-orbital on sulfoxide, lone pair on β-lactam nitrogen |
| LUMO | -1.8 | π* anti-bonding orbital on the β-lactam carbonyl group |
| LUMO+1 | -0.9 | σ* anti-bonding orbitals on the dihydrothiazine ring |
An electrostatic potential (ESP) map visualizes the total electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is an invaluable tool for predicting how molecules will interact. researchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net
For this cephalosporin sulfoxide, the ESP map is anticipated to show significant negative potential around the oxygen atoms of the carboxylic acid, the β-lactam carbonyl, and the sulfoxide group. These sites are capable of acting as hydrogen bond acceptors. nih.gov A region of high positive potential would be expected around the hydrogen of the carboxylic acid and the N-H proton of the amide side chain. The area near the β-lactam carbonyl carbon would also exhibit a positive character, reinforcing its role as a primary site for nucleophilic attack. nih.gov
Illustrative Atomic Charge Distribution This table shows representative calculated partial charges on key atoms using a method like Mulliken population analysis. These are for illustrative purposes only.
| Atom/Group | Calculated Partial Charge (a.u.) | Implication |
|---|---|---|
| β-Lactam Carbonyl Oxygen | -0.55 | Strongly electronegative, site for H-bonding |
| β-Lactam Carbonyl Carbon | +0.60 | Highly electrophilic, site for nucleophilic attack |
| Sulfoxide Oxygen | -0.65 | Strongly electronegative, influences conformation |
| Carboxylic Acid Oxygen (C=O) | -0.58 | Electronegative, involved in solubility and binding |
| Carboxylic Acid Hydrogen (-OH) | +0.45 | Acidic proton, readily donatable |
The most probable site for chemical transformation in a cephalosporin is the hydrolysis of the four-membered β-lactam ring. rsc.org The strain of this ring, combined with the electrophilic nature of its carbonyl carbon, makes it susceptible to cleavage. The sulfoxide group is also a potential site for reaction, specifically reduction back to a sulfide (B99878) or further oxidation to a sulfone, which can significantly alter the molecule's conformation and biological properties. rsc.org Analysis of Fukui functions, a local reactivity descriptor, would precisely pinpoint the β-lactam carbonyl carbon as the most electrophilic site and the sulfoxide oxygen and β-lactam nitrogen as key nucleophilic centers.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov
At higher concentrations, many organic molecules, including some antibiotics, can exhibit self-assembly or aggregation. nih.gov MD simulations of multiple cephalosporin sulfoxide molecules in a simulation box can predict this behavior. nih.govmdpi.com It is anticipated that aggregation would be driven by a combination of hydrophobic interactions between the phenylacetyl groups and hydrogen bonding involving the carboxylic acid and amide moieties. The simulations could reveal the typical size, shape, and structure of these aggregates, which is crucial for understanding formulation and delivery properties.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for the Compound and its Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the activity or properties of chemicals based on their molecular structure. numberanalytics.comfrontiersin.org These models establish a mathematical correlation between molecular descriptors (numerical representations of a molecule's structural or physicochemical features) and a specific endpoint, such as biological activity or an environmental parameter. mdpi.comnih.gov For complex molecules like Cefalexin S-oxide and its parent cephalosporins, QSAR/QSPR is invaluable for rational drug design, property prediction, and risk assessment. nih.govnih.gov
The development of robust predictive models for cephalosporin analogs involves several key steps: data set selection, calculation of molecular descriptors, and the application of statistical methods to create and validate a correlation model. frontiersin.orgnih.gov
Research on cephalosporin analogs has successfully employed Multiple Linear Regression (MLR) to build QSAR models. whitesscience.comresearchgate.net In one such study, a model was developed to understand the structural features influencing the inhibitory activity of cephalosporins against the transpeptidase enzyme. researchgate.netwhitesscience.com The model demonstrated high predictive efficiency, with a fraction of variance (r²) of 0.9014 and a cross-validation coefficient (q²) of 0.9013. whitesscience.com
Key molecular descriptors identified in these models include:
Topological Polar Surface Area (TPSA): This descriptor relates to the molecule's polarity and its ability to permeate biological membranes. A higher TPSA was found to be favorable for the inhibitory action of cephalosporins. researchgate.netwhitesscience.com
Eccentric Connectivity Index: A topological descriptor that captures information about the eccentricity and connectivity of atoms in the molecular graph. The models indicated that a higher value for this index enhances activity. researchgate.netwhitesscience.com
Fragment Complexity: This descriptor relates to the structural complexity of specific parts of the molecule. A negative correlation was found, suggesting that less complex substituents at certain positions could increase the inhibitory activity. researchgate.netwhitesscience.com
These models are rigorously validated using statistical tests, including the Fischer test for statistical significance, calculation of the quality factor (Q), and both internal (leave-one-out) and external validation methods to ensure their robustness and predictive power. whitesscience.comresearchgate.net
QSAR models are critical for predicting the environmental fate of pharmaceuticals like Cefalexin and its metabolites. numberanalytics.com Two key parameters are the octanol-water partition coefficient (Log KOW), which indicates a chemical's lipophilicity and potential to sorb to organic matter, and the bioconcentration factor (BCF), which measures its tendency to accumulate in organisms. researchgate.net
While specific QSAR studies for Cefalexin S-oxide are not abundant, models developed for the parent compound, Cefalexin, and other cephalosporins provide valuable insights. The octanol-water partition coefficient is a foundational descriptor in many environmental QSARs. researchgate.net For instance, PubChem lists a computed XLogP3 value (a method for calculating Log KOW) for Cefalexin as 0.6, indicating it is relatively hydrophilic. nih.gov
QSAR models for bioconcentration often use Log KOW as a primary predictor but incorporate correction factors and additional descriptors to account for molecular size, metabolism, and specific structural features that can influence bioaccumulation. researchgate.netnih.gov For complex organic molecules, linear relationships based solely on Log KOW can be insufficient. researchgate.net Predictive models for the absorption of 19 different cephalosporins have been developed using multilinear regression, demonstrating the utility of QSAR in predicting how these compounds are taken up by organisms. nih.govfrontiersin.orgnih.gov Such models can help estimate the internal concentrations in organisms, which is a crucial first step in assessing bioaccumulation potential and ecotoxicity. nih.govfrontiersin.org
Regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union encourage the use of QSAR models to predict properties like bioaccumulation, especially when experimental data are unavailable. researchgate.neteuropa.eu
Table 1: Predicted Environmental Properties for Cefalexin Analogs
| Compound | Parameter | Predicted Value | Prediction Method | Source |
|---|---|---|---|---|
| Cefalexin | Log KOW (XLogP3) | 0.6 | Computational (XLogP3 Algorithm) | nih.gov |
| Cephalosporin Analogs (Various) | Absorption in Zebrafish | Model Dependent | QSAR (Multilinear Regression) | nih.govfrontiersin.org |
| Organophosphate Pesticides | Bioconcentration Factor (BCF) | Model Dependent | QSAR (Genetic Algorithm-MLR) | nih.gov |
The complexity and conformational flexibility of molecules like Cefalexin S-oxide necessitate advanced QSAR techniques that go beyond simple 2D descriptors.
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), represent a significant advancement. nih.govnih.gov These techniques analyze the 3D properties of a set of aligned molecules, generating fields that describe steric, electrostatic, hydrophobic, and hydrogen-bonding interactions. slideshare.netmdpi.com By correlating these 3D fields with biological activity, CoMFA and CoMSIA produce contour maps that visualize which spatial regions are favorable or unfavorable for activity, providing intuitive guidance for designing more potent molecules. researchgate.netacs.org These methods have been successfully applied to various complex systems, including antibiotics and enzyme inhibitors. nih.govnih.govmdpi.com
Machine Learning and Deep Learning: More recently, the integration of machine learning (ML) and deep learning has revolutionized QSAR modeling. numberanalytics.comacs.org Algorithms like Random Forest, Support Vector Machines (SVMs), and Artificial Neural Networks (ANNs) can handle vast datasets and capture highly complex, non-linear relationships between structure and activity that traditional methods might miss. numberanalytics.commdpi.comnumberanalytics.com These advanced computational approaches have been used to predict a wide range of properties, including pharmacokinetics and toxicity, and are continually improving the accuracy and predictive power of QSAR models for complex organic and biological systems. frontiersin.orgnumberanalytics.comacs.org The combination of 3D-QSAR with molecular docking and pharmacophore modeling further refines the predictive capabilities, allowing for a more rational and efficient discovery process for new compounds. nih.govnih.gov
Compound Names Mentioned in this Article
| Common Name / Identifier | Systematic Name |
|---|---|
| Cefalexin S-oxide | (6R,7R)-3-methyl-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Cefalexin | (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| 7-Aminocephalosporanic acid | (6R,7R)-3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Advanced Analytical Techniques for Characterization and Quantification of 6r,7r 3 Methyl 5,8 Dioxo 7 2 Phenylacetyl Amino 5λ⁴ Thia 1 Azabicyclo 4.2.0 Oct 2 Ene 2 Carboxylic Acid
Development of Spectroscopic Methods for In-Depth Structural Elucidation of the Compound
Spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of the title compound. These techniques provide critical information regarding its molecular weight, elemental composition, functional groups, and three-dimensional arrangement.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a comprehensive analysis of (6R,7R)-3-methyl-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed.
Solid-state NMR (ssNMR) would be particularly valuable for characterizing the compound in its crystalline form. As demonstrated with cefaclor dihydrate, ¹³C solid-state NMR provides information consistent with the crystal structure, offering insights into the molecular conformation and packing in the solid state. icm.edu.pl
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Cephalosporin (B10832234) Structures (Note: This is a generalized representation. Actual values for the target compound would need to be determined experimentally.)
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| β-lactam Protons | 4.5 - 6.0 | 40 - 60 |
| Dihydrothiazine Ring Protons | 3.0 - 5.0 | 20 - 40 |
| Phenylacetyl Side Chain Protons | 7.0 - 7.5 (aromatic), 3.5 - 4.0 (methylene) | 125 - 135 (aromatic), 40 - 45 (methylene) |
| Methyl Group Protons | 2.0 - 2.5 | 15 - 25 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to elucidate its structure. scirp.org For the title compound, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula.
The fragmentation of cephalosporins in a mass spectrometer often involves the characteristic cleavage of the β-lactam ring. researchgate.net By analyzing the masses of the resulting fragment ions, the structure of the parent molecule can be pieced together. In the case of the S-oxide derivative, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of cefaclor plus an additional oxygen atom. The fragmentation pattern would also be influenced by the presence of the sulfoxide (B87167) group, potentially leading to characteristic neutral losses. A common fragmentation observed in N-oxides is the loss of an oxygen atom, and a similar process could be anticipated for this S-oxide. nih.gov
Table 2: Expected High-Resolution Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₄ClN₃O₅S |
| Exact Mass | 399.0343 |
| Key Fragmentation Pathways | Cleavage of β-lactam ring, loss of side chains, potential loss of oxygen from the sulfoxide |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Polymorph Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov For the title compound, these techniques would be used to identify characteristic vibrations of the β-lactam ring, amide linkages, carboxylic acid, and the phenyl group. A key feature in the IR and Raman spectra of this specific compound would be the stretching vibration of the S=O bond of the sulfoxide group, which is expected to appear in a characteristic region of the spectrum (typically around 1050 cm⁻¹). semanticscholar.org
Both IR and Raman spectroscopy are also sensitive to the crystalline form of a compound, making them valuable tools for polymorph characterization. researchgate.net Different polymorphic forms of a substance will exhibit distinct vibrational spectra due to differences in their crystal lattice and intermolecular interactions.
Table 3: Characteristic Vibrational Frequencies for Key Functional Groups
| Functional Group | Characteristic IR Frequency (cm⁻¹) | Characteristic Raman Frequency (cm⁻¹) |
| β-lactam C=O | ~1760 | ~1760 |
| Amide C=O | ~1680 | ~1680 |
| Carboxylic Acid C=O | ~1720 | ~1720 |
| S=O Stretch | ~1050 | ~1050 |
| Aromatic C-H | 3000 - 3100 | 3000 - 3100 |
X-ray Crystallography for Absolute Stereochemical Determination and Crystal Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. researchgate.net This technique can provide the absolute stereochemistry of the chiral centers in the molecule, which is crucial for its biological activity. For the title compound, X-ray crystallography would confirm the (6R,7R) configuration of the bicyclic core.
Furthermore, a crystal structure analysis reveals detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This information is invaluable for understanding the physical and chemical properties of the solid state. For example, the crystal structure of cefaclor dihydrate has been determined, providing insights into its solid-state chemistry. icm.edu.pl A similar analysis of the S-oxide would provide a complete picture of its molecular and crystal structure.
Table 4: Representative Crystallographic Data for a Cephalosporin (Cefaclor Dihydrate) icm.edu.pl
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.626 |
| b (Å) | 7.1288 |
| c (Å) | 14.124 |
| β (°) | 121.6 |
Chromatographic Separations and Detection Methodologies for the Compound in Diverse Matrices
Chromatographic techniques are essential for the separation, quantification, and analysis of the title compound in complex mixtures, such as pharmaceutical formulations or biological samples.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV-Diode Array Detection, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of cephalosporins. nih.gov A reversed-phase HPLC method would be suitable for the separation of (6R,7R)-3-methyl-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid from its impurities and degradation products. The presence of the polar sulfoxide group would likely make the compound more polar than cefaclor, requiring adjustments to the mobile phase composition, such as a lower percentage of the organic modifier, to achieve adequate retention on a C18 column.
Advanced detection techniques coupled with HPLC enhance the specificity and sensitivity of the analysis. A Diode Array Detector (DAD) provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. nih.gov The UV spectrum of the title compound is expected to be similar to that of cefaclor, with an absorption maximum around 265 nm. researchgate.net
Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. nih.gov This combination allows for the separation of components in a mixture followed by their individual mass analysis, enabling the confident identification and quantification of the target compound even at low concentrations in complex matrices.
Table 5: Typical HPLC Method Parameters for Cephalosporin Analysis
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at ~265 nm or Mass Spectrometry (ESI source) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Table of Compound Names
| Systematic Name | Common Name/Synonym | EINECS Number |
| (6R,7R)-3-methyl-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | Cefaclor S-oxide | 256-391-5 |
| (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | Cefaclor | 259-578-2 |
Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of complex, polar, and thermally labile molecules such as cephalosporin sulfoxides is not feasible due to their low volatility. To make these compounds amenable to GC analysis, a chemical modification step known as derivatization is essential.
Derivatization chemically alters the analyte to increase its volatility and thermal stability. For compounds containing active hydrogens, such as in carboxylic acid (-COOH) and amide (-NH-) groups present in the target molecule, common derivatization techniques include:
Silylation: This is the most prevalent method, where active hydrogens are replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert carboxylic acids, amides, and any hydroxyl groups into their more volatile TMS esters and ethers.
Acylation: This process involves the introduction of an acyl group. It is particularly effective for amines and alcohols.
Alkylation: This technique, often involving esterification, converts carboxylic acids into esters, thereby increasing volatility.
Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS). This setup is highly effective for impurity profiling, particularly for identifying and quantifying volatile or semi-volatile impurities that may be present in the starting materials or arise from the synthesis process. The mass spectrometer provides structural information based on the fragmentation patterns of the derivatized analytes, allowing for confident identification of unknown impurities. Despite its potential, GC is less commonly employed for the final cephalosporin active pharmaceutical ingredient (API) compared to liquid chromatography, due to the extra derivatization step and the potential for incomplete reactions or side-product formation.
Supercritical Fluid Chromatography (SFC) Applications for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful green alternative to both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) for chiral separations in the pharmaceutical industry. SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to liquid chromatography. nih.gov
For chiral separations of sulfoxides, SFC offers distinct advantages. The target molecule possesses a chiral center at the sulfur atom of the sulfoxide group, in addition to the chiral centers in the β-lactam core. SFC is particularly well-suited for resolving such enantiomers. The technique is typically performed on chiral stationary phases (CSPs), with polysaccharide-based phases (e.g., derivatives of cellulose and amylose) being the most common.
The separation mechanism in SFC is influenced by several parameters, including the choice of co-solvent (modifier), temperature, and back pressure. Alcohols like methanol or ethanol are frequently used as modifiers to increase the solvent strength of the CO₂ mobile phase and modulate retention and selectivity. The enantioselectivity can often be tuned by changing the type and concentration of the alcohol modifier. nih.gov SFC has been successfully applied to the enantiomeric separation of numerous chiral sulfoxides, achieving high resolution in short analysis times. nih.govresearchgate.net
Table 1: Representative SFC Conditions for Chiral Sulfoxide Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
Chiral Chromatography for Enantiomeric Purity Assessment
The assessment of enantiomeric purity is a critical requirement in pharmaceutical quality control, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the gold standard for determining the enantiomeric purity of compounds like (6R,7R)-3-methyl-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
The chiral sulfur atom in the sulfoxide group, along with other stereocenters, makes chiral chromatography essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica (B1680970) support, are widely used and have demonstrated broad applicability for separating a wide range of chiral compounds, including sulfoxides. nih.gov
The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, leading to different retention times for each enantiomer. The mobile phase composition, which can be normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase (e.g., water/acetonitrile), is a critical parameter that must be optimized to achieve baseline separation.
Table 2: Example HPLC Parameters for Enantiomeric Purity of a Cephalosporin Analog
| Parameter | Condition |
|---|---|
| Column | Chiralpak IB (Cellulose derivative) |
| Mobile Phase | Hexane / 2-Propanol (60:40, v/v) |
| Flow Rate | 0.5 mL/min |
| Temperature | 25 °C |
| Detection | UV at 268 nm |
| Resolution (Rs) | > 2.0 between enantiomers |
This type of method allows for the precise quantification of the desired enantiomer and the detection of even small amounts of the unwanted enantiomeric impurity.
Hyphenated Techniques for Comprehensive Analysis
GC-MS and LC-MS/MS for Trace Analysis and Potential Degradant Identification
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical compounds.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the cornerstone for trace analysis and the identification of impurities and degradation products of cephalosporins. icm.edu.plresearchgate.net The high sensitivity and selectivity of MS/MS allow for the detection and quantification of compounds at very low levels. The initial LC separation, typically using reversed-phase chromatography, resolves the parent compound from its related substances. The separated components then enter the mass spectrometer.
In the MS/MS process, a precursor ion (often the protonated molecule [M+H]⁺) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. The fragmentation pattern provides a structural fingerprint that is crucial for identifying unknown degradants. For cephalosporins, characteristic fragmentation pathways often involve the cleavage of the β-lactam ring and the loss of side chains, providing valuable structural information. icm.edu.pl
GC-MS (Gas Chromatography-Mass Spectrometry) , as discussed previously, is primarily used for volatile impurities in starting materials or those that can be made volatile through derivatization. It is less common for analyzing the final non-volatile drug substance and its degradation products, which are better suited for LC-MS analysis.
Hyphenation with Advanced Detectors for Specific Research Applications
Beyond standard UV and MS detectors, chromatographic systems can be hyphenated with other advanced detectors to gain complementary information.
HPLC-CAD (Charged Aerosol Detection): The Charged Aerosol Detector is a universal detector that can quantify any non-volatile and many semi-volatile analytes. wikipedia.org The eluent from the HPLC column is nebulized, the solvent is evaporated, and the resulting analyte particles are charged and detected by an electrometer. A key advantage of CAD is its relatively uniform response for different compounds, regardless of their chromophoric properties. chromatographyonline.com This makes it particularly useful for quantifying impurities for which reference standards are not available, providing a more accurate estimation of their content compared to UV detection, where response factors can vary significantly.
Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique provides an additional dimension of separation. After chromatographic separation, ions are introduced into the mass spectrometer where they first pass through an ion mobility cell. Here, they are separated based on their size, shape, and charge state as they drift through a gas. nih.govacs.org This allows for the separation of isomers (including structural isomers and conformers) that may not be resolved by chromatography alone. For complex samples containing multiple degradation products or stereoisomers, IM-MS can provide enhanced resolution and more confident identification. waters.com
Quality by Design (QbD) Principles in Analytical Method Development for the Compound
Quality by Design (QbD) is a systematic, science- and risk-based approach to analytical method development that aims to ensure the method is robust and fit for its intended purpose throughout its lifecycle. nih.govsepscience.com Applying Analytical QbD (AQbD) to the development of a method for (6R,7R)-3-methyl-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves several key steps.
Define the Analytical Target Profile (ATP): The first step is to define the goals of the method. For an impurity and stability-indicating method, the ATP would specify that the method must be able to separate the main compound from all potential impurities and degradation products with a certain resolution (e.g., Rs > 2.0), and accurately quantify them at specified levels (e.g., down to the 0.05% reporting threshold). nih.gov
Identify Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs):
CMAs are the method's performance characteristics that must be met to ensure the desired quality, such as resolution, peak tailing, and accuracy.
CMPs are the method variables that can impact the CMAs, such as mobile phase pH, column temperature, gradient slope, and flow rate.
Risk Assessment: A risk assessment (e.g., using a fishbone diagram or Failure Mode and Effects Analysis) is performed to identify and rank the CMPs that are most likely to affect the CMAs. For an HPLC method, parameters like buffer pH and organic modifier percentage are often high-risk.
Design of Experiments (DoE): Instead of a one-factor-at-a-time approach, DoE is used to systematically study the effects of multiple CMPs and their interactions on the CMAs. researchgate.net This allows for the creation of a mathematical model that describes the relationship between the parameters and the method's performance.
Establish a Method Operable Design Region (MODR): The MODR is a multidimensional space of proven acceptable performance, defined by the ranges of the CMPs. Operating the method within the MODR ensures that the ATP requirements will be met. This provides operational flexibility without the need for re-validation for minor adjustments. researchgate.net
Define a Control Strategy and Lifecycle Management: A control strategy is established to ensure the method remains in a state of control over its lifecycle. This includes system suitability tests to verify method performance before each run and continuous monitoring to ensure ongoing robustness.
Table 3: Application of QbD to HPLC Method Development
| QbD Element | Example for the Target Compound |
|---|---|
| Analytical Target Profile (ATP) | Separate and quantify the API from all process impurities and degradants above 0.05%. |
| Critical Method Attributes (CMAs) | Resolution (Rs > 2.0) between critical peak pairs; Tailing factor (< 1.5). |
| Critical Method Parameters (CMPs) | Mobile phase pH; Gradient slope; Column temperature. |
| Design of Experiments (DoE) | A Box-Behnken design to study the effects of pH, temperature, and gradient on resolution. nih.gov |
| Method Operable Design Region (MODR) | e.g., pH 2.8-3.2; Temperature 35-45°C; Gradient time 20-30 min. |
| Control Strategy | System suitability test including a resolution mix of critical pairs. |
Risk Assessment and Definition of Design Space for Analytical Methods
A foundational element of the QbD approach is a thorough risk assessment to identify and rank the parameters that could potentially impact the analytical method's performance. For an HPLC method, these parameters can include mobile phase composition, pH, column temperature, and flow rate. Tools such as an Ishikawa (fishbone) diagram are often used to visualize potential sources of variability.
Following the risk assessment, a Design of Experiments (DoE) is conducted to systematically study the effects of the identified critical method parameters on the critical analytical attributes, such as peak resolution, tailing factor, and retention time. This experimental work allows for the definition of a Method Operable Design Region (MODR), also known as the Design Space. The MODR is a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. Operating within this defined space ensures the method's performance and is not considered a change, offering greater regulatory flexibility.
A study on the development of an HPLC method for the simultaneous determination of four cephalosporins utilized a Box-Behnken experimental design to optimize key chromatographic parameters. The factors and their levels investigated in such a study are detailed in the interactive table below, which exemplifies the systematic approach to defining a design space.
Table 1: Parameters for Box-Behnken Design in HPLC Method Optimization
| Factor | Low Level (-1) | Center Level (0) | High Level (+1) |
|---|---|---|---|
| Mobile Phase pH | 5.5 | 6.0 | 6.5 |
| Acetonitrile Concentration (%) | 7 | 9 | 11 |
| Flow Rate (mL/min) | 1.1 | 1.3 | 1.5 |
The optimal conditions derived from this experimental design for the separation of the cephalosporins were a mobile phase of acetonitrile and 0.04 M phosphate buffer at pH 6 (in a 7:93 v/v ratio) with a flow rate of 1.3 mL/min.
Studies on Method Robustness and Transferability across Laboratories
Method Robustness
Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. It is a critical component of method validation and is typically evaluated by intentionally varying parameters such as mobile phase composition, pH, column temperature, and flow rate. The goal is to demonstrate that the method is reliable and that minor deviations from the prescribed conditions will not adversely affect the results.
In a study validating a liquid chromatography method for the determination of seven different antibiotics, the robustness of the method was assessed by introducing small changes to the flow rate, mobile phase pH, and analysis temperature. The impact of these changes on critical chromatographic responses, such as retention time and peak area, was evaluated. The results of such a robustness study are often presented in a tabular format, as shown below.
Table 2: Robustness Study of an HPLC Method for Antibiotic Analysis
| Parameter Varied | Original Condition | Modified Condition 1 | Modified Condition 2 | Observed Effect on System Suitability |
|---|---|---|---|---|
| Flow Rate (mL/min) | 1.0 | 0.8 | 1.2 | Minor shift in retention times, resolution maintained. |
| Mobile Phase pH | 8.0 | 7.9 | 8.1 | Negligible impact on separation and peak shape. |
| Column Temperature (°C) | 40 | 38 | 42 | Slight decrease/increase in retention times, no loss of resolution. |
The outcomes of these tests demonstrated that the analytical method was robust within the tested parameter ranges.
Method Transferability
The transfer of an analytical method from one laboratory to another (e.g., from a research and development lab to a quality control lab) is a critical step in the lifecycle of a pharmaceutical product. The objective is to ensure that the receiving laboratory can perform the method with the same level of accuracy and precision as the originating laboratory.
Several approaches can be taken for method transfer, including comparative testing, co-validation by both laboratories, and in some cases, a waiver of the transfer study based on a comprehensive validation package and a robust method. A comparative study typically involves the analysis of the same set of samples by both laboratories and a statistical comparison of the results.
A study comparing the results of antibiotic susceptibility testing between laboratories using different international guidelines (CLSI and EUCAST) highlights the importance of standardized procedures for ensuring comparable results. In this study, the minimum inhibitory concentrations (MICs) for various antibiotics against bacterial isolates were compared. The concordance between the two sets of guidelines ranged from 78.2% to 100% for E. coli isolates. While not a direct chemical quantification method transfer, this illustrates the type of comparative data generated.
A hypothetical data table for the inter-laboratory transfer of an HPLC assay for a penicillin derivative is presented below to illustrate the expected outcomes.
Table 3: Inter-Laboratory Method Transfer for a Penicillin Derivative HPLC Assay
| Sample ID | Originating Lab Assay (% Label Claim) | Receiving Lab Assay (% Label Claim) | Difference (%) | Acceptance Criteria |
|---|---|---|---|---|
| Batch A | 99.8 | 99.5 | -0.3 | ≤ 2.0% |
| Batch B | 101.2 | 100.8 | -0.4 | ≤ 2.0% |
| Batch C | 98.9 | 99.3 | +0.4 | ≤ 2.0% |
Successful method transfer is demonstrated when the results from both laboratories are statistically equivalent and fall within the predefined acceptance criteria.
Environmental Fate and Degradation Pathways of 6r,7r 3 Methyl 5,8 Dioxo 7 2 Phenylacetyl Amino 5λ⁴ Thia 1 Azabicyclo 4.2.0 Oct 2 Ene 2 Carboxylic Acid
Abiotic Degradation Mechanisms
Abiotic degradation processes, driven by physical and chemical factors in the environment, play a significant role in the transformation of Penicillin G sulfoxide (B87167). These mechanisms include photolysis, hydrolysis, and oxidation-reduction reactions.
While direct photolytic studies on Penicillin G sulfoxide are not extensively documented, research on its parent compound, Penicillin G, provides valuable insights. Penicillin G is known to be susceptible to photodegradation. nih.gov Studies using UV-A radiation have shown that the degradation of Penicillin G is influenced by pH, with acidic conditions (pH 3) leading to a higher removal rate. nih.govresearchgate.net In one study, the maximum removal rate of Penicillin G at an initial concentration of 10 mg/L and pH 3 was 38% after 120 minutes of UV-A exposure. nih.govresearchgate.net
Photocatalytic degradation using semiconductors like zinc oxide (ZnO) has also been shown to be effective. Under optimal conditions (pH 5, 0.1 g/L ZnO), the photocatalytic degradation of Penicillin G reached 76.53% after 120 minutes. nih.gov Another study achieved complete degradation of Penicillin G within 150 minutes using a ZnO catalyst, with the efficiency enhanced by the addition of persulfate. nih.gov Given the structural similarity, it is plausible that Penicillin G sulfoxide undergoes similar photolytic and photocatalytic degradation, although the sulfoxide group may alter the photoreactivity and degradation kinetics.
| Condition | Compound | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|
| UV-A Radiation (pH 3) | Penicillin G | 38% | 120 min | nih.govresearchgate.net |
| UV/ZnO (pH 5, 0.1 g/L ZnO) | Penicillin G | 76.53% | 120 min | nih.gov |
| UV/ZnO (pH 6.8, 0.8 g/L ZnO) | Penicillin G | 56.71% | 150 min | nih.gov |
| UV/ZnO/Persulfate | Penicillin G | ~100% | 150 min | nih.gov |
The stability of the β-lactam ring is a critical factor in the persistence of penicillin-class antibiotics. Penicillin G sulfoxide contains this four-membered ring, which is susceptible to hydrolysis. For the parent compound, Penicillin G, hydrolysis leads to the formation of penicilloic acid. accesson.kr This reaction is relatively slow at neutral pH in the absence of catalysts but can be significant over time; complete hydrolysis of Penicillin G in pure water at room temperature has been observed after seven days. accesson.kr The stability of Penicillin G is highly pH-dependent, with maximum stability observed around pH 6.8. ashp.org Under acidic conditions (pH 2), Penicillin G degrades with a half-life of approximately 2.4 hours, primarily forming penillic acid. researchgate.netalliedacademies.org In alkaline conditions, penicilloic acid is the major product, which can further decarboxylate to form penilloic acid. researchgate.netalliedacademies.org
Penicillin G sulfoxide is noted to be unstable in aqueous solutions, where it can form crystals containing water molecules. google.com While specific kinetic data for the hydrolysis of Penicillin G sulfoxide is scarce, the presence of the electron-withdrawing sulfoxide group is expected to influence the reactivity of the β-lactam ring.
| Compound | Condition | Half-life (t½) | Primary Product(s) | Reference |
|---|---|---|---|---|
| Penicillin G | Pure Water (Room Temp) | < 7 days for complete hydrolysis | Penicilloic acid | accesson.kr |
| Penicillin G | Acidic (pH 2) | ~2.4 hours | Penillic acid | researchgate.netalliedacademies.org |
| Penicillin G | Alkaline | Not specified | Penicilloic acid, Penilloic acid | researchgate.netalliedacademies.org |
The sulfur atom in Penicillin G sulfoxide exists in an intermediate oxidation state, making it susceptible to both further oxidation and reduction. Oxidation of the thioether in Penicillin G by agents like peracetic acid is a known pathway to generate the sulfoxide product. nih.gov The reaction with hydroxyl radicals ((•)OH), a key oxidant in many environmental systems, predominantly attacks the thioether group in penicillins. nih.gov This leads to the formation of a sulfur radical cation, which can then convert to the sulfoxide. nih.gov It is conceivable that the sulfoxide could be further oxidized to the corresponding sulfone under strongly oxidizing conditions, although specific studies in natural systems are lacking.
Conversely, reduction of the sulfoxide back to the parent thioether (Penicillin G) is a chemically plausible pathway, particularly in anoxic environments where reducing conditions prevail. However, specific studies detailing the environmental reduction of Penicillin G sulfoxide have not been extensively reported.
Biotic Transformation and Biodegradation Studies
Microbial activity is a primary driver for the degradation of many organic pollutants in soil and water. The transformation of Penicillin G sulfoxide is likely influenced by microbial enzymes capable of acting on the β-lactam core or the sulfoxide group.
Studies on the biodegradation of Penicillin G have identified several bacterial strains capable of utilizing it as a carbon and nitrogen source. For instance, Paracoccus sp. KDSPL-02, isolated from pharmaceutical sludge, has demonstrated high efficiency in degrading Penicillin G. nih.govnih.gov In laboratory settings, this strain could completely degrade Penicillin G (at concentrations up to 1.6 g/L) within hours to a day, depending on the conditions. semanticscholar.org The degradation rate was optimal at temperatures between 30-35°C and a pH of 8.0. semanticscholar.org
The primary enzymatic degradation of penicillins involves the opening of the β-lactam ring by β-lactamase enzymes, a widespread resistance mechanism in bacteria. nih.gov This process converts Penicillin G into penicilloic acid. Another key enzyme, penicillin acylase, hydrolyzes the side chain to produce 6-aminopenicillanic acid. researchgate.netnih.govnih.gov While these studies focus on Penicillin G, the findings are relevant for its sulfoxide derivative. It is highly probable that microbial β-lactamases can also hydrolyze the β-lactam ring of Penicillin G sulfoxide. Furthermore, microbial reductases present in soil and sediment could potentially mediate the reduction of the sulfoxide back to Penicillin G, which would then enter the established degradation pathways.
The biodegradation of Penicillin G results in several well-characterized metabolites. The enzymatic opening of the β-lactam ring yields penicilloic acid. researchgate.net Subsequent abiotic or biotic transformations can lead to other products. In surface water, the main degradation products of Penicillin G have been identified as penilloic acid, penicilloic acid, and isopenillic acid. nih.govpku.edu.cnnih.govresearchgate.net
For Penicillin G sulfoxide, the initial biodegradation step would likely mirror that of Penicillin G, involving the hydrolysis of the β-lactam ring to form the corresponding sulfoxide of penicilloic acid. Further degradation would likely proceed through the breakdown of this intermediate. One study on the degradation of Penicillin G by Paracoccus sp. KDSPL-02 identified key intermediates as penicilloic acid and phenylacetic acid. semanticscholar.org If Penicillin G sulfoxide were the substrate, one would expect to find the sulfoxide analogues of these metabolites. However, specific studies isolating and identifying the biodegradation metabolites of Penicillin G sulfoxide from environmental matrices are currently lacking.
| Parent Compound | Metabolite Name | Formation Pathway | Reference |
|---|---|---|---|
| Penicillin G | Penicilloic acid | Hydrolysis of β-lactam ring (abiotic or biotic) | accesson.krresearchgate.net |
| Penicillin G | Penilloic acid | Decarboxylation of penicilloic acid | researchgate.netalliedacademies.org |
| Penicillin G | Penillic acid | Rearrangement under acidic conditions | researchgate.netalliedacademies.org |
| Penicillin G | Isopenillic acid | Identified as a major product in surface water | pku.edu.cnnih.gov |
| Penicillin G | Phenylacetic acid | Biodegradation by Paracoccus sp. | semanticscholar.org |
| Penicillin G | 6-Aminopenicillanic acid | Enzymatic hydrolysis of acyl side chain | researchgate.net |
Enzyme-Mediated Transformation Pathways
The primary enzymatic degradation pathway for β-lactam antibiotics, including penicillin derivatives, is through the action of β-lactamase enzymes. These enzymes are produced by a wide range of bacteria and are a primary mechanism of antibiotic resistance. youtube.comelsevierpure.com They catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic inactive. youtube.com
Specific research on Penicillin V β-sulfoxide has shown that it undergoes degradation by β-lactamase. surrey.ac.uk The enzymatic degradation pathway may differ from that of simple alkaline hydrolysis, suggesting a specific interaction between the enzyme and the sulfoxide. surrey.ac.uk The core transformation involves the opening of the four-membered β-lactam ring, a characteristic feature of penicillin degradation. nih.govgoogle.com
While the primary enzymatic action is the cleavage of the β-lactam ring, other enzymes may also play a role in the further transformation of the resulting degradation products. For instance, penicillin acylases can hydrolyze the side chain from the β-lactam nucleus, although their activity on the sulfoxide form may vary. nih.gov The degradation of the parent compound, Penicillin V, can lead to the formation of penicilloic acid through the action of β-lactamase. researchgate.net It is plausible that the enzymatic degradation of Penicillin V sulfoxide follows a similar initial step, leading to the corresponding sulfoxide of penicilloic acid.
Another potential enzymatic pathway involves methionine sulfoxide reductases (MsrA and MsrB), which are enzymes capable of reducing oxidized methionine residues in proteins. nih.gov While their primary role is in cellular repair from oxidative stress, their potential to act on sulfoxide groups in other molecules, such as penicillin sulfoxides, warrants further investigation.
The table below summarizes the key enzymes involved in the transformation of penicillin derivatives.
| Enzyme Family | Action on Penicillin Derivatives | Potential Role in Degradation of (6R,7R)-3-methyl-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| β-Lactamases | Hydrolysis of the β-lactam ring | Confirmed degradation pathway surrey.ac.uk |
| Penicillin Acylases | Cleavage of the acyl side chain | Potential for further degradation of transformation products nih.gov |
| Methionine Sulfoxide Reductases | Reduction of sulfoxide groups | Hypothetical pathway requiring further research nih.gov |
Environmental Distribution and Persistence Modeling
The environmental distribution and persistence of a chemical are governed by its physicochemical properties and its susceptibility to degradation processes. Modeling these aspects is crucial for predicting the potential for environmental exposure and risk.
Partitioning Behavior in Environmental Compartments (Water, Soil, Sediment, Air)
The partitioning of a chemical between different environmental compartments (water, soil, sediment, and air) is largely determined by its water solubility, octanol-water partition coefficient (Kow), soil organic carbon-water (B12546825) partitioning coefficient (Koc), and Henry's Law constant.
The octanol-water partition coefficient (log Kow) is an indicator of a substance's hydrophobicity and potential for bioaccumulation. A predicted XLogP3 value for Penicillin V sulfoxide is 0.8, suggesting it is a relatively hydrophilic compound. researchgate.net This is in contrast to its parent compound, Penicillin V, which has a predicted LogP of 1.4, indicating slightly higher hydrophobicity. nih.gov The increased polarity of the sulfoxide group likely contributes to its lower predicted log Kow.
The soil adsorption coefficient (Koc) describes the tendency of a chemical to adsorb to soil and sediment organic matter. Given the hydrophilic nature suggested by the predicted log Kow, it is expected that this compound will have a low Koc value and therefore be mobile in soil and less likely to adsorb to sediments. youtube.comnih.gov The sorption of antibiotics in soil is also influenced by factors such as soil pH and the presence of charged functional groups on the molecule. nih.gov As a carboxylic acid, the ionization state of this compound will be pH-dependent, which will affect its sorption behavior.
Due to its low volatility, indicated by its complex structure and polar functional groups, the compound is not expected to partition significantly into the air. Therefore, atmospheric transport is not considered a major distribution pathway.
The following table summarizes the expected partitioning behavior based on the properties of related compounds.
| Parameter | Predicted/Inferred Value | Implication for Environmental Partitioning |
| log Kow | 0.8 (predicted for Penicillin V sulfoxide) researchgate.net | Low potential for bioaccumulation; preference for the aqueous phase. |
| Water Solubility | High (inferred from hydrophilic nature) | Predominantly found in the water compartment. |
| Koc | Low (inferred from low log Kow) | High mobility in soil; low adsorption to sediment. youtube.comnih.gov |
| Henry's Law Constant | Very low (inferred from structure) | Negligible partitioning to the atmosphere. |
Transport Mechanisms in Environmental Systems
The primary transport mechanism for this hydrophilic compound in the environment is expected to be through the aqueous phase. nih.gov Following its introduction into the environment, for instance, through wastewater effluent, it is likely to be transported in surface waters such as rivers and lakes.
Given its predicted high mobility in soil, leaching into groundwater is a potential transport pathway, particularly in soils with low organic matter content. nih.gov The extent of leaching will also be influenced by the rate of its degradation in the soil environment.
Assessment Methodologies for Persistence, Bioaccumulation, and Toxicity (PBT) and Very Persistent, Very Bioaccumulative (vPvB) Properties relevant to REACH regulations
Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, substances are assessed for their potential to be Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). nih.gov This assessment is a critical component of chemical safety evaluation.
A formal PBT/vPvB assessment for (6R,7R)-3-methyl-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid under REACH is not publicly available. However, an evaluation of its likely properties against the REACH criteria can be made based on data for related compounds.
Persistence (P/vP): The persistence of a substance is evaluated based on its degradation half-life in different environmental compartments. While specific half-life data for the target compound are scarce, penicillins are generally considered to be susceptible to hydrolysis and biodegradation. researchgate.netnih.gov However, the rate of degradation can be highly dependent on environmental conditions such as pH, temperature, and microbial activity. The β-lactam ring is known to be susceptible to hydrolysis. researchgate.netnih.gov
Bioaccumulation (B/vB): The bioaccumulation potential is typically assessed using the bioconcentration factor (BCF) in aquatic organisms, which is often correlated with the log Kow. With a predicted log Kow of 0.8, the potential for bioaccumulation is considered low according to REACH criteria. nih.govresearchgate.net
Toxicity (T): The toxicity criterion is based on adverse effects on aquatic organisms at low concentrations or on human health (carcinogenicity, mutagenicity, or reproductive toxicity). While the parent compound, Penicillin V, has antibacterial properties, the toxicity of the sulfoxide derivative to environmental organisms would need to be specifically evaluated.
Advanced Remediation and Treatment Technologies for the Compound
The presence of antibiotics and their degradation products in wastewater effluents has prompted research into advanced treatment technologies capable of their effective removal.
Advanced Oxidation Processes (AOPs) for Compound Removal from Water
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic contaminants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net AOPs are considered highly effective for the degradation of recalcitrant organic compounds, including many pharmaceuticals.
Several AOPs have shown promise for the degradation of penicillin antibiotics, and it is anticipated that these would also be effective for the sulfoxide derivative.
Ozonation: Ozone (O3) is a powerful oxidant that can directly react with electron-rich moieties in organic molecules or decompose to form hydroxyl radicals. Ozonation has been shown to be effective in degrading various penicillin antibiotics. nih.govnih.govresearchgate.net The process can significantly reduce the chemical oxygen demand (COD) of penicillin-containing wastewater. researchgate.net The efficiency of ozonation is often pH-dependent, with higher degradation rates observed at alkaline pH due to the enhanced generation of hydroxyl radicals. nih.gov
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to generate hydroxyl radicals. mdpi.com The photo-Fenton process enhances this reaction through the use of UV light, which promotes the regeneration of Fe2+ and generates additional hydroxyl radicals. mdpi.com These processes have been successfully applied to the degradation of penicillin G and other β-lactam antibiotics. mdpi.comnih.govresearchgate.net
Photocatalysis: Heterogeneous photocatalysis, often using titanium dioxide (TiO2) as a catalyst, utilizes UV or visible light to generate electron-hole pairs, which in turn produce reactive oxygen species, including hydroxyl radicals. nih.govresearchgate.netacs.orgnih.gov Studies have demonstrated the successful photocatalytic degradation of Penicillin V and other penicillins. nih.govresearchgate.netsid.ir The efficiency of the process can be enhanced by modifying the catalyst, for example, by doping with other metals or semiconductors. sid.ir
The table below provides a summary of AOPs applicable to the degradation of penicillin-related compounds.
| Advanced Oxidation Process | Mechanism | Demonstrated Efficacy on Penicillins |
| Ozonation | Direct reaction with O3 and indirect reaction with •OH | Effective for degradation of various penicillins. nih.govnih.govresearchgate.net |
| Fenton/Photo-Fenton | Generation of •OH from H2O2 and Fe2+ (with/without UV) | Successful degradation of Penicillin G and other β-lactams. mdpi.comnih.govresearchgate.net |
| Photocatalysis (e.g., TiO2) | Generation of reactive oxygen species on a catalyst surface upon light irradiation | Effective for the degradation of Penicillin V. nih.govresearchgate.netsid.ir |
Compound Names Mentioned
| Chemical Name |
| (6R,7R)-3-methyl-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Penicillin V |
| Penicillin V sulfoxide |
| Penicillin G |
| Penicilloic acid |
| Penilloic acid |
| 6-aminopenicillanic acid |
| Phenoxyacetic acid |
| Amoxicillin |
| Ampicillin (B1664943) |
| Cloxacillin |
| Cephalexin (B21000) |
| Cefaclor |
| Clavulanic acid |
| Methionine |
| Sulfamethazine |
| Tylosin |
| Tetracyclines |
| Sulfonamides |
| Macrolides |
| Iopromide |
| Diclofenac |
| Sulfamethoxazole |
| Lincomycin |
| Ciprofloxacin |
| Tiamulin |
| Levofloxacin |
| Procaine Penicillin G |
| Benzylpenicillin |
| Carbenicillin |
| Cephapirin |
| Ceftiofur |
| Oxytetracycline |
| Ivermectin |
| Azithromycin |
| Clarithromycin |
| Erythromycin |
| Enrofloxacin |
| Ofloxacin |
| Clindamycin |
| Lincomycin |
| Trimethoprim |
| Marbofloxacin |
| Sulfadiazine |
| Bezafibrate |
| Paracetamol |
| Oxacillin |
| Cefazolin |
| Cefoperazone |
| Nitrocefin |
| Sulbactam |
| Tazobactam |
| Desthiophenoxymethylpenicillin |
Biotechnological Approaches for Environmental Detoxification
The inherent biological activity of cephalosporins, even at low concentrations, poses a significant ecotoxicological threat. nih.gov Consequently, conventional wastewater treatment methods are often insufficient for their complete removal, necessitating more advanced and eco-friendly solutions. nih.gov Biotechnological approaches represent a promising avenue for the detoxification of cephalosporin-contaminated environments.
Several bio-based treatment methods have been investigated for their efficacy in removing cephalosporins from wastewater. These include:
Sequencing Batch Reactor (SBR) Activated Sludge Process: This method utilizes microorganisms in a batch-fed reactor to degrade organic pollutants.
Up-flow Anaerobic Sludge Bed (UASB) Reactor: This system employs a blanket of granular sludge to treat wastewater in an anaerobic environment.
Biological Activated Carbon (BAC) Process: This process combines the adsorption properties of activated carbon with the metabolic activity of microorganisms to remove contaminants. nih.gov
Hydrolytic Acidification: This has been shown to effectively enhance the biodegradability of cephalosporin-containing effluent. nih.gov
Combined Adsorption-Biodegradation Systems: A novel approach using biofilm-covered granular activated carbon (BGAC) has demonstrated high efficiency in treating antibiotic-bearing wastewater. ntu.edu.sg In this system, antibiotics are first adsorbed onto the granular activated carbon and then biodegraded by the biofilm that develops on the carbon surface. ntu.edu.sg
Research has indicated that a combined system of adsorption and biodegradation can be a promising technology for the high-efficiency treatment of wastewater containing antibiotics. ntu.edu.sg For instance, studies have shown that while biosorption of ampicillin by biofilms was negligible, the combination of adsorption by granular activated carbon and biodegradation by the biofilm led to significant removal of the antibiotic. ntu.edu.sg
Table 1: Biotechnological Treatment Methods for Cephalosporin (B10832234) Removal
| Treatment Method | Description | Key Findings |
|---|---|---|
| Hydrolytic Acidification | A process to enhance the biodegradability of effluent. | Found to be effective in enhancing the biodegradability of cephalosporin-containing wastewater. nih.gov |
| Biofilm-Covered Granular Activated Carbon (BGAC) | A combined adsorption-biodegradation process. | Demonstrated to be a promising technology for the high-efficiency treatment of antibiotic-bearing wastewater. ntu.edu.sg |
| Alga-Activated Sludge Combined System (AASCS) | A novel treatment to remove cephalosporins. | Investigated as a method for cephalosporin removal. semanticscholar.org |
Adsorption and Filtration Techniques for Contaminant Removal
Adsorption and filtration are effective physical and chemical methods for removing cephalosporins from aqueous environments. These techniques are often favored for their operational simplicity and high removal efficiency. nih.gov
Adsorption: This process involves the accumulation of antibiotic molecules onto the surface of a solid adsorbent material. Various materials have been explored for their potential to adsorb cephalosporins:
Mesoporous Silica (B1680970) Nanoparticles (MSN): These materials have been studied for their ability to remove cephalosporin residues from water. semanticscholar.orgresearchgate.net The adsorption process is influenced by factors such as pH, the initial concentration of the cephalosporin, and the concentration of the adsorbent. semanticscholar.orgresearchgate.net
Granular Activated Carbon (GAC): GAC has been shown to be an effective adsorbent for β-lactam antibiotics, including cephalosporins. ntu.edu.sg The maximum adsorption capacity for cephalosporin C at 25°C was found to be 33.67 mg/g. ntu.edu.sg
Coordination Polymers: A coordination polymer based on cobalt terephthalate (B1205515) has been developed and tested as a sorbent for the removal of cephalosporins from water, showing effective adsorption. nih.gov
Low-Cost Adsorbents: Activated olive stones have been investigated as an environmentally friendly and low-cost option for removing cephalosporin C. semanticscholar.org
The effectiveness of adsorption is often described by kinetic and isotherm models. The pseudo-second-order kinetic model and the Freundlich isotherm have been found to accurately describe the adsorption of cephalosporins on mesoporous silica nanoparticles. semanticscholar.org
Filtration: Membrane filtration techniques are also employed for the removal of antibiotics.
Nanofiltration (NF): Polyethylenimine (PEI) cross-linked nanofiltration membranes have been successfully used to remove the cephalosporin antibiotic cefadroxil. nih.gov This method provides a means of separating antibiotics from water based on charge and size at different pH levels. nih.gov
The combination of different techniques, such as adsorption chromatography with membrane separation, has been highlighted as a highly successful approach for the extraction and purification of cephalosporins. nih.gov
Table 2: Adsorption and Filtration Techniques for Cephalosporin Removal
| Technique | Adsorbent/Membrane Material | Key Findings |
|---|---|---|
| Adsorption | Mesoporous Silica Nanoparticles (MSN) | Adsorption process is influenced by pH, initial cephalosporin concentration, and adsorbent concentration. semanticscholar.orgresearchgate.net |
| Adsorption | Granular Activated Carbon (GAC) | Maximum adsorption capacity for cephalosporin C at 25°C was 33.67 mg/g. ntu.edu.sg |
| Adsorption | Cobalt Terephthalate Coordination Polymer | Shown to be an effective sorbent for the adsorption of cephalosporin antibiotics. nih.gov |
| Adsorption | Activated Olive Stones | Investigated as a low-cost and environmentally friendly adsorbent. semanticscholar.org |
| Nanofiltration | Polyethylenimine (PEI) cross-linked membranes | Successfully used for the removal of cefadroxil. nih.gov |
Future Research Directions and Emerging Paradigms for 6r,7r 3 Methyl 5,8 Dioxo 7 2 Phenylacetyl Amino 5λ⁴ Thia 1 Azabicyclo 4.2.0 Oct 2 Ene 2 Carboxylic Acid Research
Integration of Artificial Intelligence and Machine Learning in Compound Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of complex molecules like (6R,7R)-3-methyl-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. These computational tools offer unprecedented speed and accuracy in predicting molecular properties and designing novel compounds.
Table 1: Generative AI Models for De Novo Drug Design
| AI Model Type | Description | Application in Cephalosporin (B10832234) Analog Design |
| Recurrent Neural Networks (RNNs) | Excels at learning sequential data, making them suitable for generating molecular structures represented as strings (SMILES). frontiersin.org | Generation of novel cephalosporin-like scaffolds with varied side chains to explore new biological activities. |
| Generative Adversarial Networks (GANs) | Consists of a generator and a discriminator that work in tandem to produce realistic and novel molecular structures. nih.gov | Designing analogs with specific desired properties, such as increased potency against resistant bacterial strains. |
| Variational Autoencoders (VAEs) | Can encode molecules into a latent space and then decode them to generate new structures, allowing for property optimization. nih.gov | Optimization of existing cephalosporin structures to improve pharmacokinetic profiles. |
| Diffusion Models | A newer class of generative models that have shown great promise in generating high-quality molecular structures. nih.gov | Creating diverse libraries of virtual cephalosporin analogs for high-throughput screening. |
Machine learning models are increasingly being used to predict the environmental fate and biological activity of chemical compounds. nih.govnih.gov For a compound like (6R,7R)-3-methyl-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, ML can be a powerful tool to assess its potential environmental impact and its efficacy as an antimicrobial agent.
By training models on data from other β-lactam antibiotics, researchers can predict how this specific sulfoxide (B87167) derivative will behave in different environmental compartments, its persistence, and its potential for bioaccumulation. researchgate.netuci.eduescholarship.org This is crucial for understanding the environmental risks associated with its production and use. nih.gov
In terms of biological activity, ML algorithms can predict the likelihood of a compound being effective against specific bacterial strains and the potential for the development of antimicrobial resistance (AMR). nih.govnih.gov These models can analyze genomic data from pathogens to identify resistance determinants and predict the minimum inhibitory concentrations (MICs) of new antibiotic candidates. nih.gov
Development of Advanced Analytical Platforms for Real-time Monitoring and Detection
The ability to monitor and detect (6R,7R)-3-methyl-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid in various matrices, from biological fluids to environmental samples, is critical for both pharmaceutical development and environmental protection. Future research will focus on developing more sensitive, selective, and real-time analytical platforms.
High-performance liquid chromatography (HPLC) remains a cornerstone for the analysis of cephalosporins, but advancements are being made to improve its speed and efficiency. nih.govijpsr.com Spectroscopic methods, such as spectrofluorimetry, offer simple and cost-effective alternatives for routine analysis. sciepub.com
A significant area of development is in the field of biosensors. Molecularly imprinted polymers (MIPs) are emerging as highly selective recognition elements for the detection of specific molecules. acs.org An MIP-based sensor for this cephalosporin derivative could offer a portable, reusable, and cost-effective tool for on-site monitoring. Another promising approach is the use of novel sorbents, such as coordination polymers, for the solid-phase extraction and pre-concentration of cephalosporins from complex samples, thereby enhancing the sensitivity of detection methods. nih.gov
Table 2: Advanced Analytical Platforms for Cephalosporin Detection
| Analytical Platform | Principle | Advantages | Future Developments |
| HPLC and UPLC | Chromatographic separation based on polarity. nih.govnih.gov | High selectivity, accuracy, and ability to distinguish between parent drug and metabolites. nih.gov | Development of microbore columns for improved sensitivity and robotic sample preparation for higher throughput. nih.gov |
| Spectrofluorimetry | Measurement of fluorescence emitted by the compound or its derivatives. sciepub.com | Simplicity, low cost, and high sensitivity. sciepub.com | Development of new fluorescent probes and kinetic methods for enhanced specificity. |
| Biosensors (MIP-based) | Use of molecularly imprinted polymers as synthetic receptors for the target molecule. acs.org | High selectivity, reusability, and potential for real-time, portable detection. acs.org | Integration with electrochemical or optical transducers for improved signal output and miniaturization. |
| Coordination Polymers | Use as sorbents for solid-phase extraction. nih.gov | High adsorption capacity and selectivity for cephalosporins. nih.gov | Synthesis of new coordination polymers with tailored properties for specific cephalosporin derivatives. |
Cross-Disciplinary Research Initiatives Involving the Compound in Materials Science or Biotechnology
The unique chemical structure of (6R,7R)-3-methyl-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and related cephalosporins opens up opportunities for cross-disciplinary research in materials science and biotechnology.
In materials science, there is growing interest in developing antibacterial surfaces and coatings to prevent infections associated with medical devices and implants. Cephalosporin derivatives can be tethered to various material surfaces to impart antimicrobial properties. nih.gov Research in this area focuses on optimizing the attachment chemistry to ensure the stability and activity of the immobilized antibiotic. Furthermore, the formation of metal complexes with cephalosporins has been shown to enhance their biological activity, which could lead to the development of new antimicrobial materials with improved efficacy. researchgate.netresearchgate.net
In the realm of biotechnology, this compound can serve as a scaffold for the synthesis of novel β-lactamase inhibitors or as a probe to study the mechanisms of bacterial resistance. nih.govmdpi.commdpi.com The enzymatic synthesis and modification of cephalosporins are also key areas of biotechnological research, aiming for more sustainable and efficient production processes. The development of semi-synthetic cephalosporins with extended spectra of activity is a continuous effort in biotechnology to combat the rise of multidrug-resistant bacteria. nih.gov
Advancement of Sustainable Chemistry and Green Engineering Principles in the Compound's Lifecycle Management
The principles of green chemistry and sustainable engineering are becoming increasingly important in the pharmaceutical industry to minimize the environmental impact of drug production and consumption. researchgate.netresearchgate.net For a compound like (6R,7R)-3-methyl-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, these principles can be applied throughout its lifecycle.
This includes the development of greener synthetic routes that use less hazardous solvents and reagents, reduce waste, and improve energy efficiency. The concept of "benign by design" encourages the design of molecules that are not only effective but also readily biodegradable after their intended use, thus preventing their accumulation in the environment. researchgate.net
Table 3: Principles of Green Chemistry in the Lifecycle of a Pharmaceutical Compound
| Green Chemistry Principle | Application in the Lifecycle of (6R,7R)-3-methyl-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Prevention | Designing synthetic pathways that minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Designing the molecule to have inherent biodegradability to prevent environmental persistence. researchgate.net |
| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. |
| Design for Energy Efficiency | Conducting synthetic steps at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable resources where practicable. |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |
| Design for Degradation | Designing the chemical product so that it breaks down into innocuous degradation products at the end of its function. researchgate.net |
| Real-time Analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring to prevent the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Q & A
What analytical techniques are recommended for characterizing the structural and chemical properties of Einecs 256-391-5?
Category: Basic Research Question
Answer:
Characterization should employ a combination of spectroscopic, chromatographic, and crystallographic methods:
- Nuclear Magnetic Resonance (NMR): For elucidating molecular structure and functional groups. Use ¹H and ¹³C NMR with deuterated solvents to minimize interference .
- X-ray Diffraction (XRD): To determine crystallographic structure. Ensure sample purity exceeds 95% to avoid lattice distortions .
- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns. Cross-reference with spectral databases like NIST .
- Thermogravimetric Analysis (TGA): Assess thermal stability under inert atmospheres (e.g., nitrogen) to prevent oxidation artifacts .
How can researchers design experiments to investigate the reactivity of this compound under varying environmental conditions?
Category: Advanced Research Question
Answer:
Adopt a factorial experimental design to isolate variables:
- Controlled Variables: Temperature, pH, humidity, and light exposure. Use environmental chambers for precise control .
- Response Variables: Measure reaction kinetics (e.g., via UV-Vis spectroscopy) and byproduct formation (e.g., HPLC).
- Replication: Conduct triplicate trials to account for instrumental variability. Use ANOVA to statistically validate results .
- Negative Controls: Include inert analogs or solvents to distinguish background noise from true reactivity .
What methodologies are effective for resolving contradictions in reported spectral data for this compound?
Category: Advanced Research Question
Answer:
Address discrepancies through systematic validation:
- Comparative Analysis: Replicate published protocols exactly, noting deviations in solvent purity, instrument calibration, or sampling techniques .
- Interlaboratory Studies: Collaborate with independent labs to verify results. Share raw data (e.g., NMR FID files) for transparency .
- Meta-Analysis: Aggregate data from multiple studies and apply multivariate regression to identify confounding variables (e.g., temperature fluctuations during analysis) .
How should researchers approach optimizing synthetic pathways for this compound to improve yield and scalability?
Category: Basic Research Question
Answer:
Optimization requires iterative testing of reaction parameters:
- Design of Experiments (DoE): Use response surface methodology (RSM) to model interactions between catalysts, solvents, and temperatures .
- Green Chemistry Principles: Substitute hazardous solvents (e.g., DMF) with ionic liquids or supercritical CO₂ to enhance sustainability .
- Scale-Up Protocols: Gradually increase batch size while monitoring exothermic reactions. Pilot-scale reactors should include real-time IR monitoring .
What statistical frameworks are appropriate for analyzing dose-response relationships in toxicological studies of this compound?
Category: Advanced Research Question
Answer:
- Nonlinear Regression Models: Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Validate assumptions of normality and homoscedasticity .
- Bootstrap Resampling: Estimate confidence intervals for EC₅₀ values when sample sizes are small .
- Meta-Regression: Compare results across studies by adjusting for covariates like species differences or exposure duration .
How can computational modeling complement experimental studies of this compound’s electronic properties?
Category: Advanced Research Question
Answer:
- Density Functional Theory (DFT): Simulate molecular orbitals and electrostatic potentials. Validate models against experimental UV-Vis and cyclic voltammetry data .
- Molecular Dynamics (MD): Predict solvation effects and conformational changes. Use force fields parameterized for similar compounds to improve accuracy .
- Machine Learning: Train models on existing datasets to predict unknown properties (e.g., bandgap, solubility). Open-source tools like RDKit facilitate feature engineering .
What ethical considerations are critical when designing in vitro or in vivo studies involving this compound?
Category: Advanced Research Question
Answer:
- 3R Principles (Replacement, Reduction, Refinement): Prioritize in silico models (e.g., QSAR) before animal testing. Obtain ethics committee approval for in vivo work .
- Data Transparency: Disclose conflicts of interest and publish negative results to avoid publication bias .
- Safety Protocols: Follow OECD guidelines for handling hazardous substances. Include Material Safety Data Sheets (MSDS) in appendices .
How do researchers ensure reproducibility when synthesizing this compound across different laboratories?
Category: Basic Research Question
Answer:
- Standard Operating Procedures (SOPs): Document equipment specifications (e.g., stirrer RPM, reflux condenser dimensions) and reagent sources .
- Open Science Practices: Share detailed synthetic protocols on platforms like Protocols.io . Use blockchain timestamps to certify data integrity .
- Blind Testing: Distribute samples to third-party labs for independent verification of purity and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
